molecular formula C16H18ClNO B6215680 2,2-diphenylmorpholine hydrochloride CAS No. 2742656-42-2

2,2-diphenylmorpholine hydrochloride

Cat. No. B6215680
CAS RN: 2742656-42-2
M. Wt: 275.8
InChI Key:
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Description

2,2-Diphenylmorpholine hydrochloride (2,2-DPMHCl) is an organic compound found in a variety of industrial and laboratory applications. It is a white, crystalline solid with a melting point of 178-180°C. This compound has been used in the synthesis of various organic compounds, as well as in the production of pharmaceuticals and other products. It is also used in the production of dyes and pigments, and in the manufacture of explosives. 2,2-DPMHCl is an important intermediate in the production of several other organic compounds, such as 2-phenylmorpholine and 2-phenylmorpholine hydrochloride.

Scientific Research Applications

2,2-diphenylmorpholine hydrochloride has a variety of applications in scientific research. It has been used in the synthesis of a number of organic compounds, including 2-phenylmorpholine, 2-phenylmorpholine hydrochloride, and other related compounds. It has also been used in the production of dyes and pigments, and in the manufacture of explosives. Additionally, it has been used in the synthesis of a number of pharmaceuticals, including antimalarials, antibiotics, and anti-cancer drugs.

Mechanism of Action

The mechanism of action of 2,2-diphenylmorpholine hydrochloride is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as those involved in the synthesis of fatty acids. Additionally, it has been suggested that it may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
2,2-diphenylmorpholine hydrochloride has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to have antimalarial, antibiotic, and anti-cancer effects. Additionally, it has been found to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The use of 2,2-diphenylmorpholine hydrochloride in laboratory experiments has a number of advantages. It is relatively inexpensive, readily available, and has a wide range of applications. Additionally, it is relatively easy to work with and can be used in a variety of different experiments. However, it can be toxic if not handled properly, and should be used with caution.

Future Directions

The use of 2,2-diphenylmorpholine hydrochloride in scientific research is likely to continue to grow in the future. It has a wide range of potential applications, and further research is needed to explore its full potential. Additionally, further research is needed to better understand its biochemical and physiological effects, as well as to develop safer and more efficient methods of synthesis. Additionally, further research is needed to explore its potential uses in the production of pharmaceuticals and other products.

Synthesis Methods

2,2-diphenylmorpholine hydrochloride is synthesized by a two-step process. First, 2-phenylmorpholine is reacted with hydrazine hydrate to form 2-phenylmorpholine hydrochloride. This is then reacted with hydrochloric acid to form 2,2-diphenylmorpholine hydrochloride. This reaction is typically carried out at a temperature of 80-90°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-diphenylmorpholine hydrochloride involves the reaction of 2-aminobiphenyl with benzophenone to form 2,2-diphenyl-1-benzophenone imine, which is then reduced with sodium borohydride to form 2,2-diphenylmorpholine. The resulting product is then reacted with hydrochloric acid to form 2,2-diphenylmorpholine hydrochloride.", "Starting Materials": [ "2-aminobiphenyl", "benzophenone", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-aminobiphenyl is reacted with benzophenone in the presence of a suitable solvent and a catalyst to form 2,2-diphenyl-1-benzophenone imine.", "Step 2: The resulting imine is then reduced with sodium borohydride in the presence of a suitable solvent to form 2,2-diphenylmorpholine.", "Step 3: The resulting product is then reacted with hydrochloric acid to form 2,2-diphenylmorpholine hydrochloride." ] }

CAS RN

2742656-42-2

Molecular Formula

C16H18ClNO

Molecular Weight

275.8

Purity

95

Origin of Product

United States

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